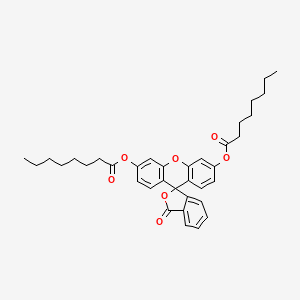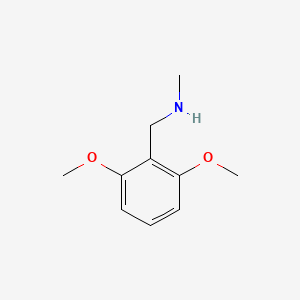
Fluorescein dioctanoate
Overview
Description
This compound is capable of passing through cell membranes, where intracellular esterases hydrolyze the dioctanoate groups, producing the highly fluorescent product, fluorescein . This property makes fluorescein dioctanoate a valuable tool in various scientific applications, particularly in cellular and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein dioctanoate is typically synthesized through an esterification reaction. The process involves the reaction of fluorescein with octanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Fluorescein dioctanoate undergoes hydrolysis reactions catalyzed by esterases, resulting in the formation of fluorescein and octanoic acid . This hydrolysis is a key reaction that enables its use in various biological assays.
Common Reagents and Conditions:
Hydrolysis: Esterases or basic conditions (e.g., sodium hydroxide).
Esterification: Octanoic acid, sulfuric acid or p-toluenesulfonic acid as catalysts.
Major Products Formed:
Hydrolysis: Fluorescein and octanoic acid.
Esterification: this compound.
Scientific Research Applications
Fluorescein dioctanoate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for fluorescein dioctanoate involves its hydrolysis by intracellular esterases. Once inside the cell, esterases cleave the dioctanoate groups, releasing fluorescein. The fluorescein then exhibits strong fluorescence, which can be detected and measured. This process is crucial for its use in cell viability assays and other biological applications .
Comparison with Similar Compounds
Fluorescein diacetate: Another ester derivative of fluorescein, used similarly in cell viability assays.
Fluorescein isothiocyanate: Commonly used for labeling proteins and antibodies in immunofluorescence assays.
Uniqueness: Fluorescein dioctanoate is unique due to its longer alkyl chain (octanoate), which makes it more hydrophobic compared to fluorescein diacetate. This increased hydrophobicity allows it to better penetrate cell membranes, making it particularly useful in studies involving cell permeability and intracellular enzyme activity .
Properties
IUPAC Name |
(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZNXQHGTKMTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate](/img/structure/B3039074.png)

amine](/img/structure/B3039079.png)
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
![2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetic acid](/img/structure/B3039082.png)
methanone](/img/structure/B3039083.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)

![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)
![3-{[(4-fluorophenyl)methyl]sulfanyl}-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B3039092.png)



